molecular formula C15H13NO2 B8478118 1,1-dimethyl-1H-benzo[e]indole-2-carboxylic acid CAS No. 823207-02-9

1,1-dimethyl-1H-benzo[e]indole-2-carboxylic acid

Cat. No. B8478118
M. Wt: 239.27 g/mol
InChI Key: WDIPWNOLKUTYHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07262306B2

Procedure details

200 mg of 1,1-dimethyl-1H-benzo[e]indole-2-carboxylic acid 3 (0.84 mmol) and 395 mg (4.2 mmol) phenol were dissolved in 50 mL methylene chloride. Then 188 μL (1.12 mmol) trifluorosulfonic acid anhydride were added and the reaction mixture was stirred at room temperature for 5 hours. After evaporation of the solvent under reduced pressure, the residue was taken up in methylene chloride and washed with 0.1 N NaOH and water. The organic phase was separated, dried over sodium sulfate and filtered. The solvent was removed under vacuum and the crude product was purified by preparative HPLC column chromatography (eluent: water-acetonitrile). The appropriate fractions were combined and dried by lyophilization to yield 7.5 mg of product 4.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
395 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
trifluorosulfonic acid anhydride
Quantity
188 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:18])[C:10]2[C:9]3[CH:11]=[CH:12][CH:13]=[CH:14][C:8]=3[CH:7]=[CH:6][C:5]=2[N:4]=[C:3]1[C:15]([OH:17])=[O:16].[C:19]1(O)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>C(Cl)Cl>[C:19]1([O:16][C:15]([C:3]2[C:2]([CH3:18])([CH3:1])[C:10]3[C:9]4[CH:11]=[CH:12][CH:13]=[CH:14][C:8]=4[CH:7]=[CH:6][C:5]=3[N:4]=2)=[O:17])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
CC1(C(=NC=2C=CC3=C(C12)C=CC=C3)C(=O)O)C
Name
Quantity
395 mg
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
trifluorosulfonic acid anhydride
Quantity
188 μL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent under reduced pressure
WASH
Type
WASH
Details
washed with 0.1 N NaOH and water
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the crude product was purified by preparative HPLC column chromatography (eluent: water-acetonitrile)
CUSTOM
Type
CUSTOM
Details
dried by lyophilization

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)OC(=O)C1=NC=2C=CC3=C(C2C1(C)C)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 mg
YIELD: CALCULATEDPERCENTYIELD 2.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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